1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone
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Overview
Description
1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by its complex structure, which includes a benzylpiperazine moiety and a p-tolyl group attached to an imidazo[2,1-b]thiazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[2,1-b]thiazole ring.
Introduction of the p-tolyl group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the benzylpiperazine moiety: The final step involves the nucleophilic substitution reaction between 4-benzylpiperazine and the imidazo[2,1-b]thiazole derivative, typically under basic conditions using a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may result in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone: This compound has a phenyl group instead of a p-tolyl group, which may result in different biological activities and properties.
1-(4-Benzylpiperazin-1-yl)-2-(6-(p-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone: The presence of a p-methoxyphenyl group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4OS/c1-19-7-9-21(10-8-19)23-17-29-22(18-31-25(29)26-23)15-24(30)28-13-11-27(12-14-28)16-20-5-3-2-4-6-20/h2-10,17-18H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSLIDAJZLYDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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